molecular formula C39H57FN4O4 B1678296 Paliperidone Palmitate CAS No. 199739-10-1

Paliperidone Palmitate

Cat. No.: B1678296
CAS No.: 199739-10-1
M. Wt: 664.9 g/mol
InChI Key: VOMKSBFLAZZBOW-UHFFFAOYSA-N
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Description

Invega Sustenna, known chemically as paliperidone palmitate, is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. It is an extended-release injectable form of paliperidone, which is the primary active metabolite of risperidone . This medication is designed to provide a sustained therapeutic effect, reducing the frequency of administration and improving patient compliance.

Mechanism of Action

The mechanism of action of Paliperidone Palmitate is likely to act via a similar pathway to risperidone. It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Safety and Hazards

Paliperidone Palmitate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The launch of Palmeux®/Paliperidone 1-month long-acting injection is supporting ADVANZ PHARMA’s mission to improve patients’ lives by providing the specialty medicines they depend on . Also, a study has investigated and evaluated the clinical effectiveness of paliperidone palmitate LAI monthly and 3-monthly formulations compared with the monthly LAI aripiprazole and oral antipsychotics in Spain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paliperidone palmitate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of paliperidone, which involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 4-(2-chloroethyl)-1-piperazineethanol under controlled conditions. The resulting paliperidone is then esterified with palmitic acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound meets pharmaceutical standards. The final product is formulated into an injectable suspension, which is then packaged in pre-filled syringes for clinical use .

Chemical Reactions Analysis

Types of Reactions: Paliperidone palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized metabolites, reduced derivatives, and substituted compounds, each with varying pharmacological properties .

Scientific Research Applications

Chemistry: Invega Sustenna is used in chemical research to study the synthesis and properties of long-acting injectable formulations. Researchers investigate the stability, solubility, and release kinetics of the compound to improve its therapeutic efficacy .

Biology: In biological research, paliperidone palmitate is used to study the pharmacokinetics and pharmacodynamics of antipsychotic medications. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .

Medicine: Clinically, Invega Sustenna is used to treat schizophrenia and schizoaffective disorder. It helps manage symptoms such as hallucinations, delusions, and mood disturbances, improving the quality of life for patients .

Industry: In the pharmaceutical industry, Invega Sustenna serves as a model for developing other long-acting injectable medications. Its formulation and delivery system are studied to create new drugs with similar sustained-release properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKSBFLAZZBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870217
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199739-10-1
Record name Paliperidone palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199739-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paliperidone Palmitate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALIPERIDONE PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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